(1-bromo-3-methylbutan-2-yl)benzene
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Overview
Description
(1-bromo-3-methylbutan-2-yl)benzene is an organic compound that features a benzene ring substituted with a bromoalkyl group. This compound is of interest due to its unique structure, which combines the reactivity of both the benzene ring and the bromoalkyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-bromo-3-methylbutan-2-yl)benzene typically involves the bromination of 3-methylbutan-2-ylbenzene. This can be achieved through the reaction of 3-methylbutan-2-ylbenzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine molecule is activated by the Lewis acid, allowing it to substitute a hydrogen atom on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-bromo-3-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 3-methylbutan-2-ylbenzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of 3-methylbutan-2-ylbenzene.
Scientific Research Applications
(1-bromo-3-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1-bromo-3-methylbutan-2-yl)benzene in chemical reactions involves the activation of the bromo group, which acts as a leaving group. This allows for nucleophilic substitution reactions to occur, where the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: Similar in structure but lacks the methylbutyl group.
Chlorobenzene: Similar but contains a chlorine atom instead of a bromine atom.
Iodobenzene: Similar but contains an iodine atom instead of a bromine atom.
Uniqueness
(1-bromo-3-methylbutan-2-yl)benzene is unique due to the presence of both a bromo group and a methylbutyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a versatile compound in organic synthesis.
Properties
CAS No. |
403735-02-4 |
---|---|
Molecular Formula |
C11H15Br |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
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